Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a quinoxaline derivative. Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular derivative is primarily investigated for its potential as an anti-tuberculosis agent. []
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a methoxy group and a chloro substituent, which significantly influence its chemical reactivity and biological properties. Quinoxalines, including this compound, are recognized for their potential as pharmaceuticals, particularly in the development of antiviral agents and other therapeutic drugs.
The synthesis of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate can be traced back to various synthetic methodologies that have been developed over the years. The compound has been referenced in multiple studies focusing on quinoxaline derivatives, particularly in the context of developing inhibitors for various biological targets, including proteases involved in viral infections .
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is classified as:
The synthesis of methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate typically involves several key steps:
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate has a complex molecular structure characterized by:
The molecular formula for methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is , and its molecular weight is approximately 256.66 g/mol.
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile or reagent used.
The mechanism of action for methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate primarily involves its interaction with specific biological targets:
Studies have indicated that modifications at specific positions on the quinoxaline core can significantly alter binding affinity and inhibitory potency against target enzymes .
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that variations in substituents can affect solubility and stability profiles significantly.
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate has several applications in scientific research:
The foundational synthesis of quinoxaline cores relies on condensation reactions between ortho-phenylenediamines (OPDs) and 1,2-dicarbonyl compounds. This method provides direct access to the bicyclic quinoxaline scaffold essential for further derivatization. In a representative approach, ethyl pyruvate reacts with OPD in n-butanol under reflux to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid (m.p. 246°C, 80% yield) [8]. This intermediate serves as a precursor for downstream functionalization. The reaction mechanism involves initial Schiff base formation followed by acid-catalyzed cyclodehydration. Modifications include using substituted OPDs or asymmetric α-keto esters/aldehydes to introduce structural diversity at positions 6,7 and 3 of the quinoxaline ring [8].
Selective halogenation at C3 is achieved using phosphorus oxychloride (POCl₃), converting the 2-hydroxyl group of 3-methylquinoxalin-2(1H)-one into a chloro substituent to form 2-chloro-3-methylquinoxaline [1]. Subsequent etherification introduces the 7-methoxy group via nucleophilic aromatic substitution (SNAr). For Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate synthesis, 4-hydroxybenzaldehyde is condensed with 2-chloro-3-methylquinoxaline in acetonitrile to install the para-formylphenoxy group [1]. Finally, esterification with methanol under acidic conditions or using methyl iodide/carbonate base yields the target methyl ester. Alternative routes employ pre-formed methyl quinoxaline-2-carboxylates followed by regioselective chlorination (e.g., using SO₂Cl₂) and O-methylation (e.g., NaOMe/CuI catalysis) [3] [7].
Table 1: Key Intermediates in Traditional Synthesis
Compound | Role | Key Spectral Data | Reference |
---|---|---|---|
3-Methylquinoxalin-2(1H)-one | Core precursor | IR: 1665 cm⁻¹ (C=O); ¹H NMR: δ 2.87 (s, 3H, CH₃) | [8] |
2-Chloro-3-methylquinoxaline | Chlorination product | ¹H NMR: δ 2.83 (s, 3H, CH₃); Multiplets: δ 7.60–8.05 | [1] |
4-(2-Methylquinoxalin-3-yloxy)benzaldehyde | Ether intermediate | IR: 1699 cm⁻¹ (CHO); ¹H NMR: δ 10.07 (s, 1H, CHO) | [1] |
Modern syntheses emphasize sustainability and atom economy. Bentonite clay K-10 catalyzes quinoxaline formation via condensation of OPDs and 1,2-dicarbonyls in ethanol at room temperature, achieving >90% yield within 20 minutes. The catalyst is recyclable for ≥5 cycles without significant activity loss [9]. Lanthanide-based catalysts like cerium(IV) ammonium nitrate (CAN) enable rapid cyclizations (<30 min) in aqueous media. CAN (5–10 mol%) facilitates reactions between benzil derivatives and OPDs, yielding quinoxaline-2-carboxylates with minimal by-products [9]. Phosphate-based catalysts (e.g., monoammonium phosphate) further exemplify this trend, enabling solvent-free condensations with high functional group tolerance [9].
Microwave irradiation significantly accelerates quinoxaline formation. Reactions under microwaves (150–200 W, 100–150°C) complete within 5–15 minutes versus 6–30 hours conventionally, improving yields by 15–30% [9]. One-pot methodologies integrate multiple steps, such as esterification/cyclization/functionalization sequences. A notable approach involves:
Table 2: Comparison of Modern Synthetic Methods
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Bentonite Clay K-10 | EtOH, rt, 20 min | 92 | 20 min | Recyclable, aqueous workup |
CAN Catalysis | H₂O, 80°C, 0.5 h | 89 | 30 min | Water-soluble, low catalyst loading |
Microwave-Assisted | MW, 150°C, 100 W, 10 min | 85 | 10 min | Rapid, high purity |
One-Pot Sequential | Acetonitrile → POCl₃, 30 h total | 82 | 30 h | Minimal isolation steps |
The quinoxaline-2-carboxylate moiety serves as a privileged P2 substituent in HCV NS3/4A protease inhibitors due to its optimal shape complementarity within the substrate envelope. Key modifications include:
Structure-activity relationship (SAR) studies demonstrate that bulky 3-substituents (Cl, Br, CF₃) improve potency against genotype 1b HCV (EC₅₀: 8–22 nM) compared to smaller groups (EC₅₀: >100 nM for 3-H). Conversely, 7-alkoxy groups larger than methoxy (e.g., ethoxy, benzyloxy) diminish activity due to steric clash with Leu135 [1].
Macrocyclic constraints between the P2 quinoxaline and P1/P3 elements enhance resistance coverage by restricting conformational flexibility. Two dominant architectures exist:
Critical to macrocycle success is the 3-chloro-7-methoxyquinoxaline-2-carboxylate motif, whose planar rigidity anchors the P2 binding, allowing optimal vectoring of the macrocycle tether. Inhibitors incorporating this motif exhibit pan-genotypic activity (EC₅₀: 0.5–5 nM across GT1a, 1b, 2a, 3a) and high genetic barrier to resistance (resistance selection frequency: <10⁻⁹ at 1× EC₅₀) [1].
Table 3: SAR of Key Quinoxaline Modifications in HCV NS3/4A Inhibitors
R3 | R7 | C2 Group | HCV GT1b EC₅₀ (nM) | Resistance Profile (Fold-Change vs. WT) |
---|---|---|---|---|
Cl | OCH₃ | COOCH₃ | 8.2 | D168V: 1.5x; R155K: 3.1x |
H | OCH₃ | COOCH₃ | 110 | D168V: >100x |
Cl | H | COOCH₃ | 35 | R155K: 28x |
Cl | OC₂H₅ | COOCH₃ | 95 | D168V: 12x |
Cl | OCH₃ | CONH₂ | 210 | R155K: >50x |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: